Tug-424

説明

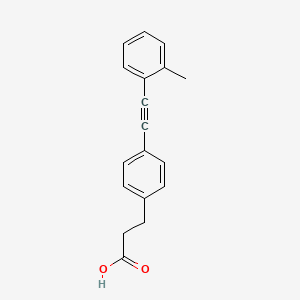

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODHWOBAQBTTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648885 | |

| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082058-99-8 | |

| Record name | 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUG-424 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tug-424: A Potent and Selective FFA1 Agonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-424 is a synthetic, potent, and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] This receptor is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid, is a small molecule belonging to the class of 4-phenethynyldihydrocinnamic acid derivatives.[3] Its chemical structure is characterized by a propanoic acid moiety linked to a phenyl ring, which is further substituted with a tolylethynyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid | |

| Synonyms | TUG 424, 3-(4-(o-tolylethynyl)phenyl)propanoic acid | |

| CAS Number | 1082058-99-8 | |

| Molecular Formula | C₁₈H₁₆O₂ | |

| Molecular Weight | 264.32 g/mol | |

| SMILES | Cc1ccccc1C#Cc2ccc(CCC(=O)O)cc2 | |

| Appearance | Solid powder | |

| Purity | >98% (typical) | |

| Solubility | Soluble in DMSO | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthetic Pathway

The synthesis involves the coupling of an appropriately substituted aryl bromide with trimethylsilylacetylene (B32187) (TMSA). Following deprotection of the silyl (B83357) group, a second Sonogashira coupling with 2-iodotoluene (B57078) yields this compound.

Experimental Protocol: Sonogashira Coupling (Representative)

This protocol describes a general procedure for the Sonogashira coupling reaction, which is central to the synthesis of this compound and its analogs.

Materials:

-

Aryl bromide (e.g., ethyl 3-(4-bromophenyl)propanoate)

-

Terminal alkyne (e.g., 2-ethynyltoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

-

Dissolve the solids in the anhydrous solvent.

-

Add the base (2.0-3.0 eq) to the reaction mixture.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

-

If the starting material was an ester, perform hydrolysis (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the final carboxylic acid, this compound.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist of the FFA1 receptor. Its activation of FFA1 leads to an increase in intracellular calcium levels and potentiation of glucose-stimulated insulin secretion.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC₅₀ | 32 nM | FFA1/GPR40 activation | |

| Effect on GSIS | Significantly increases at 100 nM | Pancreatic β-cells | |

| Maximal Effect on GSIS | Observed at 3 µM | Pancreatic β-cells |

Signaling Pathway

Activation of the FFA1 receptor by this compound initiates a downstream signaling cascade primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of insulin secretion from pancreatic β-cells in the presence of elevated glucose levels.

Caption: FFA1 signaling pathway activated by this compound.

Experimental Protocols

In Vitro FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to assess the agonist activity of this compound on the FFA1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human FFA1 receptor

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution in DMSO

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Seed the FFA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in the microplate reader and record the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline and plot the dose-response curve to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to evaluate the effect of this compound on insulin secretion from pancreatic β-cells (e.g., INS-1E cells or isolated pancreatic islets) in response to glucose.

Materials:

-

INS-1E cells or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

-

This compound stock solution in DMSO

-

Insulin ELISA kit

Procedure:

-

Culture INS-1E cells or isolated islets to the desired confluency or number.

-

Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal state.

-

Wash the cells/islets with fresh low glucose KRB buffer.

-

Incubate the cells/islets for 1 hour in:

-

Low glucose KRB buffer (basal secretion)

-

High glucose KRB buffer (stimulated secretion)

-

High glucose KRB buffer with different concentrations of this compound

-

-

Collect the supernatant from each well.

-

Lyse the cells to measure total insulin content if desired.

-

Quantify the insulin concentration in the supernatant (and cell lysate) using an insulin ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on glucose-stimulated insulin secretion.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the FFA1 receptor in metabolic regulation. Its high potency and selectivity make it an excellent probe for studying the mechanisms of insulin secretion and for the preclinical evaluation of FFA1 as a therapeutic target for type 2 diabetes and related metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

References

Tug-424: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tug-424, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of FFA1 and as a lead compound in the development of therapeutics for type 2 diabetes. This document details the discovery, synthesis, and key biological activities of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the core signaling pathway.

Discovery and Rationale

This compound was identified through a focused screening of a library of carboxylic acids designed to mimic constrained fatty acids.[1][2] The rationale was based on the discovery that FFA1 is a receptor for medium and long-chain fatty acids and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2] The core structure of this compound is a 4-phenethynyldihydrocinnamic acid, which emerged from the optimization of an initial hit compound, TUG-14.[1]

Synthesis of this compound

The synthesis of this compound, chemically named 3-(4-(o-tolylethynyl)phenyl)propanoic acid, is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-(4-iodophenyl)propanoate

-

1-ethynyl-2-methylbenzene (o-tolylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (B78521) (LiOH)

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Step 1: Sonogashira Coupling

-

To a solution of ethyl 3-(4-iodophenyl)propanoate (1.0 eq) and 1-ethynyl-2-methylbenzene (1.2 eq) in anhydrous THF and TEA (3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 3-(4-(o-tolylethynyl)phenyl)propanoate.

Step 2: Saponification

-

Dissolve the purified ester from Step 1 in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist for the human FFA1 receptor. Its primary biological effect is the potentiation of glucose-stimulated insulin secretion.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay Type | Reference |

| EC₅₀ | 32 nM | Human | Calcium Mobilization | |

| pEC₅₀ | 7.5 | Human | Calcium Mobilization | |

| Efficacy | Full Agonist | - | - | |

| Selectivity | >100-fold vs FFA4 | Human | - |

Signaling Pathway

Activation of FFA1 by this compound initiates a signaling cascade through the Gq/G11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of this compound at the FFA1 receptor.

Cell Culture:

-

HEK293 cells stably expressing human FFA1 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

-

Seed the FFA1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

During the incubation, prepare a serial dilution of this compound in the assay buffer.

-

After incubation, wash the cells with the assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Record the baseline fluorescence, then add the this compound dilutions to the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic islets in the presence of low and high glucose concentrations.

Islet Isolation and Culture:

-

Islets of Langerhans are isolated from mice or rats by collagenase digestion of the pancreas.

-

The isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

Assay Procedure:

-

Hand-pick islets of similar size and place them in a perifusion chamber or in batches in multi-well plates.

-

Pre-incubate the islets in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Collect the supernatant for measurement of basal insulin secretion.

-

Incubate the islets with KRBB containing low glucose (2.8 mM) with or without this compound (e.g., 100 nM) for 1 hour.

-

Collect the supernatant.

-

Incubate the same islets with KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without this compound for 1 hour.

-

Collect the supernatant.

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Express the results as fold-increase in insulin secretion over the basal level.

Conclusion

This compound is a foundational tool compound for the study of FFA1 biology. Its well-characterized potency, selectivity, and mechanism of action make it an invaluable asset for researchers investigating the role of FFA1 in metabolic diseases. The synthetic and experimental protocols provided in this guide offer a starting point for the utilization of this compound in a variety of research settings. Further exploration of the structure-activity relationship of the 4-phenethynyldihydrocinnamic acid scaffold, inspired by this compound, continues to yield novel FFA1 agonists with improved pharmacokinetic properties for potential clinical development.

References

The Interaction of Tug-424 with Free Fatty Acid Receptor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the synthetic agonist Tug-424 and the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] this compound is a potent and selective agonist of FFAR1, making it a valuable tool for studying the receptor's function and for the development of novel antidiabetic drugs.[4][5]

Quantitative Analysis of this compound and FFAR1 Interaction

The potency and efficacy of this compound in activating FFAR1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this interaction.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 32 nM | Not Specified | Not Specified |

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and FFAR1. Below are protocols for key experiments commonly used to characterize this interaction.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFAR1 by this compound. FFAR1 primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum.

Materials:

-

FFAR1-expressing cells (e.g., HEK293, CHO)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Preparation: Seed FFAR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer, often supplemented with probenecid, for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

-

Signal Detection: Place the plate in the microplate reader. Record a baseline fluorescence reading. Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the accumulation of inositol phosphates, a downstream product of PLC activation, providing a more direct measure of Gq/11 pathway activation.

Materials:

-

FFAR1-expressing cells

-

This compound

-

myo-[3H]inositol

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

-

Lysis buffer

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Plate FFAR1-expressing cells and incubate them with myo-[3H]inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Separation: Terminate the stimulation by aspirating the buffer and lysing the cells. The total inositol phosphates are then separated from free myo-[3H]inositol using anion-exchange chromatography (Dowex resin).

-

Quantification: The amount of accumulated [3H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of this compound to generate a dose-response curve and calculate the EC50.

Signaling Pathways and Experimental Visualization

The interaction of this compound with FFAR1 initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these pathways and experimental workflows.

Caption: FFAR1 signaling pathway upon activation by this compound.

References

- 1. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Tug-424: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). As a research tool, this compound is instrumental in elucidating the physiological and pathophysiological roles of FFA1, a key regulator of metabolism. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, detailed experimental protocols, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers in metabolic disease, endocrinology, and drug discovery.

Introduction to this compound and its Target: FFA1/GPR40

This compound is a small molecule agonist that selectively activates FFA1, a G protein-coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. FFA1 is a sensor for medium and long-chain free fatty acids (FFAs), and its activation plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS). This makes FFA1 an attractive therapeutic target for type 2 diabetes. This compound, with its high potency and selectivity, provides a valuable chemical probe to investigate the multifaceted functions of FFA1 in both in vitro and in vivo research models.

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous long-chain fatty acids by binding to and activating FFA1. The canonical signaling pathway initiated by this compound in pancreatic β-cells is mediated by the Gq/11 family of G proteins.

Upon binding of this compound to FFA1, the following cascade of events is initiated:

-

G Protein Activation: The FFA1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.

-

Potentiation of Insulin Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are key signals that augment the glucose-stimulated exocytosis of insulin-containing granules from the pancreatic β-cell.

It is important to note that this compound's effect on insulin secretion is glucose-dependent, meaning it significantly enhances insulin release only in the presence of elevated glucose levels. This property is of particular interest for its potential therapeutic applications, as it minimizes the risk of hypoglycemia.

Signaling Pathway Diagram

Caption: this compound signaling pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

| Parameter | Value | Assay System | Reference |

| EC50 | 32 nM | FFA1/GPR40 Activation | [[“]] |

Table 1: Potency of this compound

| Experimental Condition | Effect of this compound | Reference |

| 100 nM this compound in the presence of 12 mM glucose | Significant increase in glucose-stimulated insulin secretion. Approximately 2-fold stimulation. | [2] |

| Increasing concentrations (100 nM to 10 µM) | Dose-dependent enhancement of glucose-stimulated insulin secretion, with a maximal effect at 3 µM. | [2] |

| 2.8 mM glucose | Slight but significant reduction in basal insulin secretion. | [2] |

Table 2: In Vitro Efficacy of this compound on Insulin Secretion

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol describes how to assess the effect of this compound on insulin secretion from the rat insulinoma cell line, INS-1E, in response to varying glucose concentrations.

Materials:

-

INS-1E cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.

-

Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRBH)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture INS-1E cells in complete medium in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 2 hours at 37°C to allow them to equilibrate to a basal state.

-

Treatment: Aspirate the pre-incubation buffer. Add KRBH buffer containing:

-

Low glucose (2.8 mM) ± this compound (at desired concentrations)

-

High glucose (16.7 mM) ± this compound (at desired concentrations)

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Incubation: Incubate the plates for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to total protein content or cell number. Plot insulin secretion as a function of this compound concentration to determine dose-response relationships.

Experimental Workflow: GSIS Assay

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

Cells expressing FFA1 (e.g., HEK293 cells transiently or stably expressing FFA1, or INS-1E cells)

-

Culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with kinetic reading capabilities and an injection port.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02%) and probenecid (2.5 mM) can be included to improve loading and retention of the dye.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

Measurement:

-

Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~525 nm.

-

Establish a baseline fluorescence reading for a few seconds.

-

Inject this compound at various concentrations into the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0) to represent the intracellular calcium response. Plot the peak response against the this compound concentration to generate a dose-response curve.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for an intracellular calcium mobilization assay.

Applications in Basic Research

This compound is a versatile tool for a range of basic research applications, including:

-

Target Validation: Confirming the role of FFA1 in insulin secretion and glucose homeostasis in various cell and animal models of metabolic disease.

-

Pathway Elucidation: Dissecting the downstream signaling components of FFA1 activation in different cellular contexts.

-

Compound Screening: Serving as a reference agonist in high-throughput screening campaigns to identify novel FFA1 modulators (agonists, antagonists, or allosteric modulators).

-

Structure-Activity Relationship (SAR) Studies: Acting as a benchmark compound in medicinal chemistry efforts to develop new FFA1-targeting therapeutics with improved properties.[3]

-

Investigating FFA1 in Other Tissues: Exploring the function of FFA1 in other tissues where it is expressed, such as the brain and immune cells, to uncover novel physiological roles.

Conclusion

This compound is an indispensable research compound for scientists investigating the biology of FFA1 and its role in metabolic regulation. Its high potency and selectivity allow for precise interrogation of the FFA1 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of FFA1 and the development of novel therapies for metabolic disorders.

References

Tug-424: A Technical Guide for GPR40 Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tug-424, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its pharmacological properties, its application in studying GPR40 signaling, and provides standardized protocols for key experimental procedures.

Introduction to this compound and GPR40

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain fatty acids.[1] This receptor has emerged as a promising therapeutic target for the treatment of type 2 diabetes. This compound, a member of the 4-phenethynyldihydrocinnamic acid series of compounds, was developed as a potent and selective agonist for GPR40.[2][3] Its ability to significantly increase GSIS makes it a valuable tool for elucidating the physiological and pathophysiological roles of GPR40 signaling.[3][4]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for GPR40. The following table summarizes the key quantitative data for this compound in comparison to other well-known GPR40 agonists.

| Compound | Target | Assay Type | Potency (EC50/pEC50) | Binding Affinity (Ki) | Reference |

| This compound | Human GPR40 | Calcium Mobilization | 32 nM | Not Reported | **** |

| TAK-875 (Fasiglifam) | Human GPR40 | IP Production | 72 nM | 38 nM | |

| GW9508 | Human GPR40 | Calcium Mobilization | pEC50 = 7.32 | Not Reported |

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of GPR40 to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for insulin granule exocytosis.

Recent studies suggest that GPR40 signaling can be more complex, potentially involving Gαs coupling, leading to cAMP production, and β-arrestin-mediated pathways, which can contribute to the diverse physiological effects of GPR40 activation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on GPR40 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.

Materials:

-

HEK293 cells stably expressing human GPR40

-

This compound stock solution (in DMSO)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capability

Procedure:

-

Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS to achieve the desired final concentrations.

-

Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively). Record a baseline fluorescence reading for a few seconds.

-

Compound Injection: Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay determines the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Materials:

-

INS-1E cells (or isolated pancreatic islets)

-

This compound stock solution (in DMSO)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBB)

-

Insulin ELISA kit

-

24-well plates

Procedure:

-

Cell Culture: Culture INS-1E cells in 24-well plates until they reach 80-90% confluency.

-

Pre-incubation: Gently wash the cells with a glucose-free buffer. Then, pre-incubate the cells in KRBB containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

-

Stimulation: Aspirate the pre-incubation buffer and replace it with fresh KRBB containing:

-

Low glucose (2.8 mM) ± this compound

-

High glucose (16.7 mM) ± this compound

-

-

Incubation: Incubate the plates for 1-2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment assesses the effect of this compound on glucose disposal in a living organism.

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound formulation for oral administration

-

Glucose solution (e.g., 2 g/kg body weight)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fasting: Fast the mice overnight (e.g., 6-8 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail snip.

-

This compound Administration: Administer this compound or vehicle control orally via gavage.

-

Waiting Period: Wait for a specified period (e.g., 30-60 minutes) to allow for drug absorption.

-

Glucose Challenge: Administer a glucose solution orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the blood glucose concentration over time for both the this compound treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the this compound group indicates improved glucose tolerance.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate signaling pathways of GPR40. Its potency and selectivity allow for precise interrogation of GPR40's role in insulin secretion and glucose homeostasis. The experimental protocols provided in this guide offer a standardized framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of GPR40 biology and its potential as a therapeutic target for metabolic diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Tug-424 Application Notes and Protocols for Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] Activation of FFA1 by agonists like this compound represents a promising therapeutic strategy for type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2] This document provides detailed application notes and protocols for the use of this compound in mouse models of diabetes, based on available preclinical data for this compound and related FFA1 agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating FFA1 on the surface of pancreatic β-cells. This activation initiates a signaling cascade that amplifies the insulin secretion response to elevated blood glucose levels. The key steps in the signaling pathway are outlined below.

FFA1/GPR40 Signaling Pathway in Pancreatic β-Cells

Caption: FFA1/GPR40 signaling cascade initiated by this compound in pancreatic β-cells.

Data Presentation

While specific in vivo dosage data for this compound is not extensively published, data from structurally related and functionally similar FFA1 agonists provide a strong basis for dose-range finding studies. The following tables summarize key in vitro data for this compound and in vivo dosage information for other relevant FFA1 agonists.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | 32 nM | Not Specified | Commercial Supplier Data |

| Activity | Partial Agonist | A9 cells expressing GPR40 | [3] |

| Effect | Significantly increases GSIS | Rat insulinoma cell line | [1] |

Table 2: In Vivo Dosages of Structurally Related FFA1 Agonists in Mouse Models of Diabetes

| Compound | Mouse Model | Dosage | Route of Administration | Observed Effects | Reference |

| TUG-469 | Pre-diabetic NZO mice | 5 mg/kg (single dose) | Intraperitoneal (IP) | Significantly improved glucose tolerance | [1] |

| AM-1638 | High-fat fed, low-dose streptozotocin-treated mice | 10, 30, 60, 100 mg/kg | Oral (gavage) | Dose-dependent improvement in glucose tolerance | |

| TUG-770 | Diet-induced obese mice | Not specified, but showed sustained glucose lowering | Oral | Normalized glucose tolerance after chronic dosing |

Experimental Protocols

The following protocols are standard procedures for evaluating the efficacy of anti-diabetic compounds like this compound in mouse models.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General experimental workflow for evaluating this compound in diabetic mouse models.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

-

Diabetic mice (e.g., diet-induced obese C57BL/6J or db/db mice)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (20% w/v in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Centrifuge

Procedure:

-

Animal Preparation:

-

House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Acclimatize animals for at least one week before the experiment.

-

Fast mice for 6 hours (or overnight, depending on the specific model and experimental design) with free access to water.

-

-

This compound Administration:

-

Prepare a fresh solution or suspension of this compound in the chosen vehicle. Based on related compounds, a starting dose range of 5-50 mg/kg can be considered.

-

Administer the calculated dose of this compound or vehicle to the respective groups via oral gavage.

-

The administration is typically done 30-60 minutes before the glucose challenge.

-

-

Glucose Challenge and Blood Sampling:

-

At time 0, administer a 2 g/kg body weight glucose solution via oral gavage.

-

Collect a small blood sample (approximately 10-20 µL) from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose immediately using a glucometer.

-

For insulin measurements, collect blood into EDTA-coated tubes, keep on ice, and then centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse to quantify the overall effect on glucose tolerance.

-

Analyze plasma insulin levels at key time points (e.g., 0, 15, and 30 minutes) to assess the effect on insulin secretion.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

-

Protocol 2: Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

-

Diabetic mice

-

This compound

-

Vehicle

-

Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)

-

Syringes and needles for intraperitoneal injection

-

Glucometer and test strips

Procedure:

-

Animal and Drug Administration:

-

Follow the same animal preparation and this compound administration protocol as for the OGTT. The ITT can be performed on a separate day after a sufficient washout period.

-

For the ITT, mice are typically fasted for 4-6 hours.

-

-

Insulin Challenge and Blood Sampling:

-

At time 0, administer a bolus of human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

-

Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose levels at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration over time for each group.

-

Calculate the rate of glucose disappearance or the AUC to assess insulin sensitivity. A lower blood glucose nadir and a faster return to baseline indicate improved insulin sensitivity.

-

Use appropriate statistical tests to compare the treatment groups.

-

Conclusion

This compound is a valuable research tool for investigating the role of FFA1 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute in vivo studies using this compound in mouse models of diabetes. It is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for the specific diabetic mouse model being used.

References

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tug-424 in Glucose Tolerance Tests: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). This makes this compound and similar FFA1 agonists valuable research tools for investigating the pathophysiology of metabolic diseases such as type 2 diabetes and for the preclinical assessment of novel therapeutic agents. The oral glucose tolerance test (OGTT) and intraperitoneal glucose tolerance test (IPGTT) are standard assays used to evaluate in vivo glucose homeostasis and the efficacy of compounds like this compound. These tests measure the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and β-cell function.

Mechanism of Action

This compound acts by binding to and activating FFA1 on pancreatic β-cells. This activation, in the presence of elevated glucose levels, potentiates the release of insulin. The signaling cascade initiated by this compound binding to the Gq-coupled FFA1 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis. A critical feature of FFA1 agonists like this compound is their glucose-dependent action, which minimizes the risk of hypoglycemia.

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is often used to bypass gastrointestinal absorption and directly assess systemic glucose disposal.

Materials:

-

This compound (or a related FFA1 agonist like TUG-770)

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

-

Sterile D-glucose solution (e.g., 20% in saline)

-

Glucometer and test strips

-

Animal scale

-

Syringes and needles for administration

-

Blood collection supplies (e.g., capillary tubes)

Procedure:

-

Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.

-

Baseline Blood Glucose: At t = -30 minutes, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

-

Compound Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical dose for a related compound like TUG-770 is in the range of 3-30 mg/kg. The optimal dose for this compound should be determined in preliminary dose-response studies.

-

Glucose Challenge: At t = 0 minutes, administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at t = 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes.

Oral Glucose Tolerance Test (OGTT)

The OGTT is more physiologically relevant as it involves oral glucose administration, engaging incretin (B1656795) hormone secretion from the gut.

Materials:

-

Same as for IPGTT, with the addition of oral gavage needles.

Procedure:

-

Animal Acclimatization and Fasting: Follow steps 1 and 2 from the IPGTT protocol.

-

Baseline Blood Glucose: At t = -60 minutes, obtain a baseline blood sample.

-

Compound Administration: At t = -30 minutes, administer this compound or vehicle by oral gavage.

-

Glucose Challenge: At t = 0 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples at t = 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Analyze the data as described in the IPGTT protocol.

Caption: Experimental workflow for a glucose tolerance test.

Data Presentation

The following table presents illustrative data from an oral glucose tolerance test in a diet-induced obese (DIO) mouse model, using the related FFA1 agonist TUG-770. This data demonstrates the expected glucoregulatory effects of a potent FFA1 agonist.

Table 1: Effect of TUG-770 on Oral Glucose Tolerance in Diet-Induced Obese Mice

| Treatment Group | Dose (mg/kg, p.o.) | Fasting Glucose (mg/dL) | Peak Glucose (mg/dL) at 15 min | Glucose AUC (0-120 min) (mg/dL·min) | % Reduction in Glucose AUC vs. Vehicle |

| Vehicle | - | 155 ± 8 | 450 ± 25 | 35,000 ± 2,500 | - |

| TUG-770 | 3 | 152 ± 7 | 380 ± 20 | 28,000 ± 2,000 | 20% |

| TUG-770 | 10 | 148 ± 9 | 320 ± 18 | 23,000 ± 1,800 | 34% |

| TUG-770 | 30 | 145 ± 6 | 280 ± 15 | 19,000 ± 1,500 | 46% |

Data are presented as mean ± SEM and are illustrative, based on typical results for potent FFA1 agonists.

Conclusion

This compound represents a valuable pharmacological tool for studying FFA1 biology and its role in glucose homeostasis. The provided protocols for IPGTT and OGTT offer a standardized approach for evaluating the in vivo efficacy of this compound and other FFA1 agonists. The expected outcome is a dose-dependent improvement in glucose tolerance, characterized by a reduction in peak blood glucose levels and a lower overall glucose excursion (AUC). These assays are fundamental in the preclinical pipeline for the development of novel therapeutics for type 2 diabetes. It is recommended that researchers perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.

Application Notes and Protocols: In Vivo Application of Tug-424 and Related Compounds in Obesity Research

These application notes provide a detailed overview of the in vivo use of Tug-424 and the related, highly relevant compound TUG-891 for obesity and metabolic disease research. This document is intended for researchers, scientists, and drug development professionals.

1. Introduction to the "Tug" Series of Free Fatty Acid Receptor (FFAR) Agonists

Free fatty acid receptors, including FFA1 (GPR40) and FFA4 (GPR120), are G protein-coupled receptors that play crucial roles in metabolism, inflammation, and hormonal regulation.[1] They have emerged as significant therapeutic targets for metabolic diseases like type 2 diabetes and obesity.[2][3] The "Tug" series of compounds are synthetic agonists developed to probe the function of these receptors.

It is critical to distinguish between the primary targets of compounds within this series:

-

This compound is a potent and selective agonist for FFA1 (GPR40) .[4][5] Its primary role in metabolic research is centered on the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.

-

TUG-891 is a selective agonist for FFA4 (GPR120) . Its therapeutic potential in obesity is linked to its potent anti-inflammatory effects, stimulation of thermogenesis in brown adipose tissue (BAT), and promotion of incretin (B1656795) hormone release.

This document will detail the applications and protocols for both compounds to provide a comprehensive resource for obesity research, addressing both glycemic control (this compound) and direct anti-obesity mechanisms (TUG-891).

Part I: this compound (FFA1 Agonist) for Glycemic Control in Obesity Models

Application Note

This compound activates the FFA1 receptor, which is highly expressed in pancreatic β-cells. This activation potentiates the secretion of insulin in the presence of elevated glucose levels. In the context of obesity, which is often accompanied by insulin resistance and impaired glucose tolerance, this compound serves as a valuable tool to study the potential of FFA1 agonism to improve glycemic control. While not directly targeting adiposity, its action on insulin secretion addresses a key comorbidity of obesity.

Mechanism of Action: FFA1 Signaling

Upon binding of this compound, the FFA1 receptor couples primarily to the Gαq/11 G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the resulting increase in intracellular Ca²⁺ is a primary driver for the exocytosis of insulin-containing granules from the β-cell.

Experimental Protocols

1. Animal Model Selection and Induction of Obesity

-

Model: High-fat diet (HFD)-induced obese mice are standard. Strains like C57BL/6 are susceptible to developing obesity and insulin resistance on an HFD (e.g., 60% kcal from fat). Alternatively, genetic models like the New Zealand Obese (NZO) mouse, which exhibits pre-diabetes, can be used.

-

Protocol:

-

House male C57BL/6 mice (8 weeks old) under standard conditions (12h light/dark cycle, controlled temperature).

-

Provide ad libitum access to either a control diet (e.g., 10% kcal fat) or an HFD (e.g., 60% kcal fat) for 8-12 weeks to induce the obese phenotype.

-

Monitor body weight and food intake weekly. Confirm the obese and glucose-intolerant phenotype with baseline body composition analysis and a glucose tolerance test before starting the drug treatment.

-

2. Preparation and Administration of this compound

-

Storage: Store this compound powder desiccated at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).

-

Vehicle: A common vehicle is a solution of 10% DMSO, 40% PEG400, and 50% saline.

-

Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mg/mL stock.

-

For a final dosing solution, dilute the stock in the vehicle. For a 5 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the final concentration would be 0.5 mg/mL.

-

-

Administration: Intraperitoneal (i.p.) injection is a common route for acute studies like a glucose tolerance test.

3. Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Objective: To assess the effect of this compound on glucose clearance in obese mice.

-

Protocol:

-

Fast mice for 6 hours prior to the experiment.

-

Record baseline blood glucose from a tail vein sample (Time -60 min).

-

Administer this compound (e.g., 5 mg/kg) or vehicle via i.p. injection (Time -60 min).

-

At Time 0, administer a glucose challenge via i.p. injection (2 g/kg body weight of a 20% sterile glucose solution).

-

Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for both treatment and vehicle groups. A significant reduction in the AUC for the this compound group indicates improved glucose tolerance.

-

Quantitative Data Summary

While specific in vivo obesity data for this compound is limited in the provided results, data from the structurally related and potent FFA1 agonist TUG-469 demonstrates the expected therapeutic effect on glucose metabolism.

Table 1: Effect of FFA1 Agonist TUG-469 on Glucose Tolerance in NZO Mice

| Parameter | Vehicle Control | TUG-469 (5 mg/kg) | Significance |

|---|---|---|---|

| Blood Glucose (60 min post-challenge) | Increased | Significantly Lower vs. Vehicle | p < 0.05 |

| Blood Glucose (90 min post-challenge) | Increased | Significantly Lower vs. Vehicle | p < 0.05 |

| Fasting Blood Glucose (pre-challenge) | No Change | No Change vs. Vehicle | Not Significant |

(Data synthesized from the study on TUG-469 in pre-diabetic NZO mice)

Part II: TUG-891 (GPR120/FFA4 Agonist) for Obesity and Inflammation

Application Note

TUG-891 is a selective GPR120/FFA4 agonist with significant potential for obesity research. GPR120 is expressed in macrophages, adipocytes, and enteroendocrine cells. Its activation by TUG-891 mediates potent anti-inflammatory effects, improves systemic insulin sensitivity, and stimulates energy expenditure through the activation of brown adipose tissue (BAT). Studies show that TUG-891 can reduce body weight and fat mass, making it a direct anti-obesity therapeutic candidate.

Mechanism of Action: GPR120 Signaling

GPR120 activation leads to two key signaling pathways:

-

Gαq/11 Pathway: Similar to FFA1, this pathway increases intracellular Ca²⁺. In enteroendocrine L-cells, this promotes the secretion of the incretin hormone GLP-1, which improves glucose homeostasis. In brown adipocytes, it is linked to mitochondrial activation.

-

β-Arrestin 2 Pathway: In macrophages, ligand-bound GPR120 recruits β-Arrestin 2. This complex interacts with and prevents the activation of TAB1, thereby inhibiting the downstream inflammatory cascade mediated by TAK1 and NF-κB. This is the primary mechanism for its anti-inflammatory effects.

Experimental Workflow and Protocols

A typical in vivo study to assess the anti-obesity effects of TUG-891 follows a clear workflow.

1. Chronic Dosing in Diet-Induced Obese (DIO) Mice

-

Model: C57BL/6J mice fed an HFD for 10-14 weeks.

-

Protocol:

-

After obesity induction, randomize mice into vehicle and treatment groups based on body weight.

-

Administer TUG-891 (e.g., 10-30 mg/kg) or vehicle daily via i.p. injection for a period of 2-4 weeks.

-

Monitor body weight and food intake daily or every other day.

-

At the end of the study, perform body composition analysis (e.g., using EchoMRI) to determine fat mass and lean mass.

-

2. Measurement of Energy Expenditure

-

Objective: To determine if TUG-891 increases energy expenditure, potentially through BAT activation.

-

Protocol:

-

Acclimatize mice to metabolic cages (e.g., CLAMS) for 24-48 hours.

-

Administer a single dose of TUG-891 or vehicle.

-

Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and physical activity for the next 24 hours.

-

Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine substrate utilization (fat vs. carbohydrate) and total energy expenditure. An increase in energy expenditure and a decrease in RER would suggest increased fat oxidation.

-

Quantitative Data Summary

Chronic administration of the GPR120 agonist TUG-891 has been shown to have beneficial effects on body composition and metabolism in obese mice.

Table 2: Effects of Chronic TUG-891 Treatment in HFD-Fed Mice

| Parameter | Vehicle Control | TUG-891 Treatment | Outcome |

|---|---|---|---|

| Body Weight | Maintained/Increased | Reduced | Anti-obesity effect |

| Total Fat Mass | Maintained/Increased | Reduced | Reduced adiposity |

| Fat Oxidation (Energy Expenditure) | Baseline | Increased | Increased thermogenesis |

| Glucose Tolerance | Impaired | Improved | Enhanced glycemic control |

| Hepatic Steatosis | Present | Decreased | Amelioration of fatty liver |

(Data synthesized from studies demonstrating the effects of GPR120 agonists in obese mice)

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Incretin Secretion Using Tug-424

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tug-424, a potent and selective partial agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40), for the investigation of incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion.

Introduction

This compound is a valuable pharmacological tool for elucidating the role of FFA1 in metabolic regulation. FFA1, a G protein-coupled receptor expressed on pancreatic β-cells and enteroendocrine L- and K-cells, is a key sensor of dietary free fatty acids.[1][2][3] Activation of FFA1 potentiates glucose-stimulated insulin (B600854) secretion and stimulates the release of the incretin hormones GLP-1 and GIP.[4][5] These incretins, in turn, play a crucial role in glucose homeostasis, making FFA1 an attractive target for the treatment of type 2 diabetes.

It is important to note that this compound has been characterized as a partial agonist of FFA1. This property may result in a less pronounced stimulation of incretin secretion compared to full FFA1 agonists, a factor to consider when designing and interpreting experiments.

Data Presentation

Table 1: In Vitro GLP-1 Secretion from Enteroendocrine Cell Lines

| Compound | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) | Reference |

| α-Linolenic acid | STC-1 | 10 µM | ~2.5 | |

| AM-1638 (Full Agonist) | Murine Primary Intestinal Cells | 10 µM | ~3.0 | |

| TAK-875 (Partial Agonist) | Murine Primary Intestinal Cells | 10 µM | No significant increase |

Table 2: In Vivo Plasma Incretin Levels in Rodent Models

| Compound | Animal Model | Dose and Administration | Peak Plasma GLP-1 Increase (vs. Vehicle) | Peak Plasma GIP Increase (vs. Vehicle) | Time Point | Reference |

| Corn Oil (contains FFAs) | C57BL/6 Mice | 400 µl (oral gavage) | ~4-fold | ~3-fold | 30 min | |

| AM-1638 (Full Agonist) | C57BL/6 Mice | 30 mg/kg (oral gavage) | ~6-fold | ~4-fold | 30 min | |

| TAK-875 (Partial Agonist) | C57BL/6 Mice | 30 mg/kg (oral gavage) | ~2-fold | ~2-fold | 30 min |

Experimental Protocols

In Vitro GLP-1 and GIP Secretion Assay using Enteroendocrine Cell Lines (STC-1 or GLUTag)

This protocol describes the methodology to assess the effect of this compound on GLP-1 and GIP secretion from cultured enteroendocrine cells.

Materials:

-

STC-1 or GLUTag cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) as vehicle

-

Krebs-Ringer Bicarbonate Buffer (KRB)

-

GLP-1 and GIP ELISA kits

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture STC-1 or GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.

-

Starvation: Prior to the experiment, gently wash the cells twice with KRB. Then, incubate the cells in KRB for 2 hours at 37°C to establish basal secretion levels.

-

Stimulation: Prepare working solutions of this compound in KRB at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (KRB with 0.1% DMSO).

-

Incubation: Remove the starvation buffer and add 500 µL of the respective this compound working solutions or vehicle control to each well. Incubate for 2 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

-

Hormone Measurement: Centrifuge the supernatants at 1000 x g for 5 minutes at 4°C to remove any detached cells. Measure the concentration of GLP-1 and GIP in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the secreted hormone concentrations to the protein content of the cells in each well. Express the results as fold change over the vehicle control.

In Vivo Assessment of this compound-Mediated Incretin Secretion in Mice

This protocol outlines the procedure for administering this compound to mice and subsequently measuring plasma GLP-1 and GIP levels.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection tubes (containing EDTA and a DPP-4 inhibitor)

-

Centrifuge

-

GLP-1 and GIP ELISA kits

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.

-

This compound Administration: Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., 10 mg/kg, 30 mg/kg). Administer the this compound suspension or vehicle control to the mice via oral gavage.

-

Blood Sampling: At predetermined time points after administration (e.g., 0, 15, 30, 60, and 120 minutes), collect blood samples from the tail vein or via cardiac puncture into tubes containing EDTA and a DPP-4 inhibitor to prevent incretin degradation.

-

Plasma Preparation: Immediately place the blood samples on ice and then centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.

-

Hormone Measurement: Store the plasma samples at -80°C until analysis. Measure the plasma concentrations of GLP-1 and GIP using specific ELISA kits.

-

Data Analysis: Plot the plasma incretin concentrations over time for each treatment group. Calculate the area under the curve (AUC) to assess the overall incretin response.

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway in enteroendocrine cells.

Caption: In Vitro experimental workflow for incretin secretion.

Caption: In Vivo experimental workflow for incretin measurement.

References

- 1. Activation of FFA1 mediates GLP-1 secretion in mice. Evidence for allosterism at FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Utilizing Tug-424 in High-Throughput Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed in pancreatic β-cells and is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS).[3] Its role in metabolic diseases, particularly type 2 diabetes, has made it an attractive target for drug discovery. This compound, with a reported EC50 of 32 nM, serves as a valuable tool for researchers investigating FFA1 signaling and for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this receptor.[1]

These application notes provide detailed protocols for utilizing this compound in two primary HTS assays: a Calcium Mobilization Assay and a Glucose-Stimulated Insulin Secretion (GSIS) Assay. Additionally, a comprehensive overview of the FFA1 signaling pathway is presented to provide a mechanistic context for these assays.

Data Presentation

The following tables summarize the key quantitative parameters of this compound and provide a template for presenting data from a high-throughput screening campaign.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Reference |

| Target | Free Fatty Acid Receptor 1 (FFA1/GPR40) | [1] |

| Agonist Type | Potent and Selective | |

| EC50 (FFA1) | 32 nM | |

| EC50 (mouse colon) | ~57.1 nM | |

| Mechanism of Action | Stimulates Glucose-Stimulated Insulin Secretion |

Table 2: Example High-Throughput Screening (HTS) Data Summary

| HTS Assay Parameter | Example Value | Description |

| Library Size | 100,000 compounds | Total number of compounds screened. |

| Screening Concentration | 10 µM | Primary screening concentration for the compound library. |

| Z'-factor | > 0.5 | A measure of assay quality and robustness. |

| Hit Rate | 0.5% | Percentage of compounds identified as active in the primary screen. |

| Confirmed Hit Rate | 0.1% | Percentage of primary hits confirmed in dose-response assays. |

| This compound Control (EC50) | 35 ± 5 nM | EC50 of the positive control this compound across all assay plates. |